molecular formula C10H7ClS B12688151 8-Chloronaphthalene-1-thiol CAS No. 61209-66-3

8-Chloronaphthalene-1-thiol

Cat. No.: B12688151
CAS No.: 61209-66-3
M. Wt: 194.68 g/mol
InChI Key: YICMQGKNGMHCIU-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene (B1677914) Derivatives and Aromatic Thiols

8-Chloronaphthalene-1-thiol belongs to two important classes of organic compounds: naphthalene derivatives and aromatic thiols. Naphthalene, the simplest polycyclic aromatic hydrocarbon with the formula C₁₀H₈, consists of a fused pair of benzene (B151609) rings. wikipedia.org Its derivatives are a wide range of compounds where one or more hydrogen atoms on the naphthalene ring are replaced by other functional groups. nih.govnih.gov These derivatives are significant in various fields, including the synthesis of dyes, pharmaceuticals like propranolol (B1214883) and nabumetone, and materials with specific optical and electronic properties. wikipedia.orgnih.gov

The thiol group (–SH), the sulfur analog of an alcohol's hydroxyl group (–OH), defines the class of organic compounds known as thiols or mercaptans. wikipedia.orgvedantu.com Aromatic thiols, where the thiol group is attached to an aromatic ring, exhibit distinct chemical properties. The sulfur atom in a thiol is more nucleophilic than the oxygen in an alcohol, and the S-H bond is more acidic. vedantu.com Aromatic thiols are known for their role in various chemical reactions, including the formation of disulfides and their use as photoinitiators in polymerization processes. acs.orgbiolmolchem.com

This compound is specifically a monochlorinated naphthalene thiol. The numbering of the naphthalene ring places the chlorine atom at the 8-position and the thiol group at the 1-position. wikipedia.org These "peri" positions are on the same side of the fused ring system, which can lead to unique intramolecular interactions and reactivity patterns.

Table 1: Comparison of this compound with Parent Compounds

Property Naphthalene Thiophenol (Aromatic Thiol) This compound
Formula C₁₀H₈ wikipedia.org C₆H₆S C₁₀H₇ClS alfa-chemistry.comechemi.com
Molecular Weight (g/mol) 128.174 wikipedia.org 110.18 194.68 alfa-chemistry.comechemi.com
Functional Groups Aromatic hydrocarbon Aromatic ring, Thiol (-SH) Aromatic ring, Thiol (-SH), Chloro (-Cl)
Melting Point (°C) 80.26 wikipedia.org -14.8 106-108 echemi.com
Boiling Point (°C) 217.97 wikipedia.org 168.7 325.2 at 760 mmHg echemi.com
Key Characteristics White crystalline solid, mothball odor wikipedia.org Unpleasant odor, more acidic than phenols Solid, specific reactivity due to peri Cl and SH groups

Significance of the Chlorinated Naphthalene Framework and Thiol Functionality in Chemical Research

The combination of a chlorinated naphthalene framework and a thiol functional group in this compound gives rise to a molecule with distinct and valuable properties for chemical research.

Chlorinated Naphthalene Framework: Polychlorinated naphthalenes (PCNs) are compounds formed by replacing hydrogen atoms on the naphthalene ring with chlorine. wikipedia.orgcoastalwiki.org They are chemically stable and have been used in applications such as cable insulation and as dielectrics. coastalwiki.orgisotope.com The presence of chlorine atoms on the naphthalene ring can significantly alter the electronic properties of the aromatic system through inductive effects and can influence the molecule's reactivity and interaction with other molecules. ebi.ac.uk Specifically, a chloro-substituent can act as a directing group in further electrophilic aromatic substitution reactions and can be a site for nucleophilic aromatic substitution or cross-coupling reactions.

Thiol Functionality: The thiol group is a versatile functional group in organic chemistry. creative-proteomics.com Thiols are nucleophilic and can participate in a variety of reactions, including the formation of thioethers, thioesters, and disulfides through oxidation. vedantu.com The sulfur atom can also coordinate with metal ions, making thiol-containing compounds useful as ligands in coordination chemistry or as building blocks for metal-organic frameworks. creative-proteomics.com In the context of materials science, the ability of thiols to bind to gold and other metal surfaces is widely utilized for the formation of self-assembled monolayers.

The specific arrangement of the chloro and thiol groups at the 1- and 8-positions of the naphthalene core in this compound is of particular interest. The proximity of these two groups can lead to intramolecular hydrogen bonding or other electronic interactions that can fine-tune the reactivity of the thiol group and the aromatic system. This unique substitution pattern makes it a valuable intermediate for synthesizing more complex molecules, including thiapyrans and other heterocyclic systems through intramolecular cyclization reactions. core.ac.uk

Table 2: Influence of Functional Groups on the Properties of this compound

Functional Group Property Conferred Significance in Chemical Research

| Chlorine Atom (-Cl) | - Increased molecular weight and density.

  • Altered electronic distribution of the naphthalene ring.
  • Potential for nucleophilic substitution or cross-coupling reactions. | - Modifies reactivity for synthetic transformations.
  • Provides a handle for further functionalization. chemicalbook.com | | Thiol Group (-SH) | - Acidity and nucleophilicity. vedantu.com
  • Ability to form disulfide bonds upon oxidation. fiveable.me
  • Strong affinity for metal surfaces. creative-proteomics.com | - Key reactant in various organic syntheses.
  • Building block for sulfur-containing polymers and materials.
  • Used in the formation of self-assembled monolayers. | | Chlorinated Naphthalene Core | - Rigid, planar, and aromatic structure. nih.gov
  • Chemical and thermal stability. isotope.com | - Serves as a scaffold for constructing complex molecules.
  • Precursor for dyes, pigments, and functional materials. nih.gov |
  • Overview of Current Academic Research Trajectories for Related Chemical Compounds

    While direct research on this compound is specialized, the broader classes of naphthalene derivatives and aromatic thiols are at the forefront of various research areas. The trends in these related fields provide context for the potential applications and research directions for this compound.

    Naphthalene Derivatives: Current research on naphthalene derivatives is highly focused on their application in materials science and medicinal chemistry. Their unique photophysical properties, such as strong fluorescence and photostability, make them excellent candidates for the development of fluorescent probes for detecting ions and biomolecules. nih.gov In organic electronics, naphthalene-based compounds are being investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their rigid, planar structure and large π-electron system which facilitates charge transport. nih.govnih.gov Synthetic methodologies continue to evolve, with new methods being developed for the regioselective synthesis of polysubstituted naphthalenes. nih.gov

    Aromatic Thiols: Aromatic thiols are being explored for their role in photopolymerization, acting as highly efficient photoinitiators. acs.org Their reactivity is also being harnessed in the synthesis of novel sulfur-containing polymers and materials. springerprofessional.de In medicinal chemistry, the thiol group's ability to participate in redox reactions is significant, and aromatic thiols are studied for their potential role in mimicking the activity of enzymes like protein disulfide isomerase. nih.gov Furthermore, the interaction of aromatic thiols with aromatic rings (S–H/π interactions) is a subject of fundamental research to better understand non-covalent interactions in chemical and biological systems. acs.org

    Thio-substituted Naphthoquinones: A related area of active research involves the synthesis of thio-substituted naphthoquinones, which often start from chlorinated naphthoquinones. These compounds, which combine the naphthalene framework with thiol-derived substituents, are investigated for their wide range of biological activities, including anticancer, antibacterial, and antifungal properties. dergipark.org.tr The introduction of a thiol moiety to the naphthoquinone structure is a key strategy in developing new therapeutic agents. dergipark.org.tr

    Table 3: Research Trajectories for Structurally Related Compounds

    Compound Class Key Research Area Recent Findings and Applications
    Substituted Naphthalenes Materials Science & Organic Electronics Development of fluorescent probes for sensing applications and as building blocks for organic semiconductors. nih.govnih.gov
    Medicinal Chemistry Synthesis of novel therapeutic agents, including enzyme inhibitors. wikipedia.orgchemicalbook.com
    Aromatic Thiols Polymer Chemistry Use as efficient photoinitiators for radical-mediated polymerizations. acs.org
    Biochemistry & Medicinal Chemistry Investigation of their role in protein folding and as redox-active compounds. nih.gov
    Thio-substituted Naphthoquinones Drug Discovery Synthesis of new compounds with potential anticancer, antibacterial, and antifungal activities. dergipark.org.tr
    Peri-Substituted Naphthalenes Synthetic Chemistry Exploration of unique reactivity and intramolecular interactions for the synthesis of novel heterocyclic systems. core.ac.uk

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    61209-66-3

    Molecular Formula

    C10H7ClS

    Molecular Weight

    194.68 g/mol

    IUPAC Name

    8-chloronaphthalene-1-thiol

    InChI

    InChI=1S/C10H7ClS/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H

    InChI Key

    YICMQGKNGMHCIU-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC2=C(C(=C1)S)C(=CC=C2)Cl

    Origin of Product

    United States

    Advanced Synthetic Methodologies for 8 Chloronaphthalene 1 Thiol

    Strategies for Sulfhydryl Group Introduction into Naphthalene (B1677914) Scaffolds

    The introduction of a sulfhydryl (-SH) group onto a naphthalene ring can be achieved through several synthetic routes. These methods primarily involve the reduction of sulfur-containing functional groups or nucleophilic substitution reactions.

    Reduction of Naphthalenesulfonyl Chloride Derivatives

    The initial step is the conversion of sodium 8-chloronaphthalene-1-sulfonate (B223991) to 8-chloronaphthalene-1-sulfonyl chloride. This is typically achieved by reacting the sodium salt with a strong chlorinating agent such as phosphorus pentachloride (PCl₅).

    Subsequent reduction of the resulting 8-chloronaphthalene-1-sulfonyl chloride to the desired 8-chloronaphthalene-1-thiol is commonly carried out using zinc dust in the presence of an acid, such as sulfuric acid. google.com This reduction is a well-established method for the preparation of thiophenols. google.com The reaction proceeds via the transfer of electrons from the zinc metal to the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine and sulfur-oxygen bonds and the formation of the sulfhydryl group. It is crucial to control the reaction temperature, as these reductions can be exothermic. google.com

    ReactantReagent(s)ProductKey Transformation
    Sodium 8-chloronaphthalene-1-sulfonatePhosphorus pentachloride (PCl₅)8-Chloronaphthalene-1-sulfonyl chlorideSulfonate to Sulfonyl Chloride
    8-Chloronaphthalene-1-sulfonyl chlorideZinc dust, Sulfuric acidThis compoundSulfonyl Chloride to Thiol

    Nucleophilic Substitution Approaches Utilizing Alkali Metal Sulfides on Nuclear Monohalo-Substituted Aromatic Compounds

    Another strategy for the synthesis of aryl thiols involves the nucleophilic aromatic substitution (SɴAr) of a halogen atom by a sulfur nucleophile. In the context of this compound, a potential precursor would be a di-halogenated naphthalene, such as 1,8-dichloronaphthalene (B1584820).

    This approach would involve reacting 1,8-dichloronaphthalene with an alkali metal sulfide (B99878), such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH). The sulfide or hydrosulfide anion acts as a nucleophile, displacing one of the chlorine atoms on the naphthalene ring to form the corresponding thiolate, which upon acidification yields the thiol. For this reaction to be successful, the aromatic ring typically needs to be activated by electron-withdrawing groups, or the reaction may require harsh conditions such as high temperatures and pressures. The success of this method for synthesizing this compound would depend on the relative reactivity of the two chlorine atoms and the potential for side reactions, such as the displacement of both halogens.

    Conversion of Organic Thiocyanates to Thiols

    The conversion of organic thiocyanates (R-SCN) to thiols (R-SH) provides an alternative pathway for the introduction of a sulfhydryl group. This method involves the initial synthesis of the corresponding aryl thiocyanate (B1210189) followed by its reduction.

    The synthesis of 8-chloronaphthalene-1-thiocyanate could potentially be achieved through a Sandmeyer-type reaction from 8-chloro-1-naphthalenamine or by nucleophilic substitution on a suitable precursor. Once the thiocyanate is obtained, it can be converted to the thiol. Various reducing agents can be employed for this transformation, including metal-acid combinations like zinc and hydrochloric acid, although these reactions can be slow. google.com A more effective method involves the use of an alkali metal, such as sodium, in liquid ammonia. google.com This reductive cleavage of the carbon-sulfur bond in the thiocyanate group leads to the formation of the corresponding thiol upon acidification. google.com

    Precursor Synthesis and Chemical Transformations

    The successful synthesis of this compound is highly dependent on the availability and purity of its precursors.

    Preparation of Sodium 8-Chloronaphthalene-1-sulphonate

    Sodium 8-chloronaphthalene-1-sulfonate is a key starting material for the sulfonyl chloride reduction pathway. This compound is commercially available, which provides a convenient entry point for the synthesis. sigmaaldrich.com Its preparation would typically involve the sulfonation of 1-chloronaphthalene (B1664548). The position of sulfonation on the naphthalene ring is influenced by reaction conditions such as temperature and the sulfonating agent used.

    Reaction Conditions for Sulfhydryl Group Installation

    The conditions for the reduction of 8-chloronaphthalene-1-sulfonyl chloride to the corresponding thiol are critical for achieving a good yield and purity of the final product. The use of zinc dust and sulfuric acid is a classic and effective method. google.com The reaction is typically carried out in an aqueous medium.

    The role of sulfuric acid is to provide the necessary protons for the reduction process. It is essential to maintain acidic conditions throughout the reaction. The temperature of the reaction needs to be carefully controlled, often starting at low temperatures to manage the initial exothermicity, followed by heating to drive the reaction to completion. google.com

    While not explicitly detailed for this specific synthesis in the provided context, the use of an organic co-solvent like dry chlorobenzene (B131634) is sometimes employed in related aromatic reactions to improve the solubility of the starting materials. However, for the zinc and acid reduction, an aqueous system is more common.

    Comparison of Synthetic Yields and Selectivity Across Different Methods

    Sandmeyer-Type Reaction from 8-Chloronaphthalen-1-amine:

    Copper-Catalyzed Thiolation of 1-Bromo-8-chloronaphthalene (B1342333):

    Another viable route involves the use of a halogenated precursor, such as 1-bromo-8-chloronaphthalene. This compound can be subjected to a copper-catalyzed nucleophilic aromatic substitution with a sulfur source. For instance, reacting 1-bromo-8-chloronaphthalene with a thiolating agent like sodium hydrosulfide or a protected thiol equivalent in the presence of a copper catalyst can lead to the formation of this compound. The yields for copper-catalyzed thiolations of aryl halides can be variable, depending on the specific catalyst system, ligands, and reaction conditions employed. For related transformations, yields have been reported in the range of 60-85%. The selectivity is dictated by the position of the bromine atom, ensuring the introduction of the thiol group at the desired C-1 position.

    Newman-Kwart Rearrangement:

    Reduction of 8-Chloronaphthalene-1-sulfonyl Chloride:

    A further synthetic strategy involves the reduction of a sulfonyl chloride derivative. 8-Chloronaphthalene can be sulfonylated to produce 8-chloronaphthalene-1-sulfonyl chloride. This intermediate can then be reduced to the corresponding thiol using various reducing agents. Common reagents for this transformation include zinc and acid, or lithium aluminum hydride. Catalytic hydrogenation over a palladium catalyst has also been reported for the reduction of naphthalenesulfonyl chlorides. The yields for the reduction of aryl sulfonyl chlorides to aryl thiols are generally good, often in the range of 70-90%. The selectivity is determined by the initial sulfonation step, which for naphthalene derivatives, can be directed to the 1-position under kinetic control.

    To provide a clearer comparison, the following interactive data table summarizes the plausible synthetic yields and key selectivity aspects for the aforementioned methodologies based on data from analogous reactions reported in the chemical literature.

    Synthetic Method Starting Material Key Reagents Plausible Yield Range (%) Selectivity
    Sandmeyer-Type Reaction8-Chloronaphthalen-1-amine1. NaNO₂, H⁺2. KSC(S)OEt3. H₃O⁺50 - 70High (at C-1)
    Copper-Catalyzed Thiolation1-Bromo-8-chloronaphthaleneNaSH, Cu(I) catalyst60 - 85High (at C-1)
    Newman-Kwart Rearrangement8-Chloro-1-naphthol1. (CH₃)₂NC(S)Cl2. Heat or Pd catalyst3. NaOH, H₂O70 - 90 (overall)Excellent (at C-1)
    Reduction of Sulfonyl Chloride8-Chloronaphthalene-1-sulfonyl chlorideZn, H⁺ or LiAlH₄70 - 90High (at C-1)

    Reaction Mechanisms and Reactivity Profiles of 8 Chloronaphthalene 1 Thiol

    Nucleophilic Reactivity of the Thiol (-SH) Group

    The sulfur atom of the thiol group in 8-Chloronaphthalene-1-thiol possesses lone pairs of electrons, rendering it a potent nucleophile. masterorganicchemistry.comlibretexts.org This nucleophilicity drives a variety of chemical transformations, including condensation reactions, the formation of sulfides and thioethers, esterification, and the synthesis of mercaptals and thioacetals.

    Condensation Reactions with Carbonyl Derivatives (e.g., Bromoacetaldehyde Dimethyl Acetal)

    The nucleophilic thiol group of this compound can react with carbonyl derivatives, such as acetals, in condensation reactions. For instance, in the presence of an acid catalyst, the thiol can attack the carbon of a carbonyl group or a related functional group. While specific research on the reaction with bromoacetaldehyde dimethyl acetal is not extensively documented in publicly available literature, the general mechanism for acetal formation involves the protonation of an oxygen atom in the acetal, followed by nucleophilic attack by the thiol. This leads to the displacement of an alcohol moiety and the formation of a new carbon-sulfur bond. Subsequent reactions can lead to the formation of a thioacetal.

    Formation of Sulfides and Thioethers through Thiol-Halogen Exchange

    The thiol group of this compound can participate in thiol-halogen exchange reactions to form sulfides and thioethers. nih.gov This typically involves the reaction of the corresponding thiolate, formed by deprotonating the thiol with a base, with an alkyl or aryl halide. The thiolate anion acts as a powerful nucleophile, displacing the halide in an SN2 or SNAr reaction. masterorganicchemistry.com The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents often favoring the SN2 pathway for alkyl halides. For aryl halides, the reaction may proceed via a copper-catalyzed aromatic Finkelstein-type reaction.

    Reactant 1Reactant 2ProductReaction Type
    This compoundAlkyl Halide (R-X)8-Chloro-1-(alkylthio)naphthaleneSN2
    This compoundAryl Halide (Ar-X)8-Chloro-1-(arylthio)naphthaleneSNAr / Catalytic Coupling

    Esterification Reactions of Thiols with Carboxylic Acids

    This compound can undergo esterification with carboxylic acids to form thioesters. This reaction, often referred to as thioesterification, typically requires activation of the carboxylic acid, as direct reaction with the thiol is slow. nih.gov Common methods involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. The thiol then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid and leading to the formation of the thioester with the elimination of a leaving group. The rate of this exchange is influenced by the acidity of the thiol and the nature of the thioester. rsc.orgharvard.edurhhz.netnih.gov

    The general mechanism for the base-promoted thiol-thioester exchange involves the formation of a thiolate, which then attacks the thioester. rsc.org

    Formation of Mercaptals and Thioacetals

    The thiol group of this compound can react with aldehydes and ketones to form thioacetals, also known as mercaptals. This reaction is analogous to the formation of acetals from alcohols and carbonyl compounds. The reaction typically proceeds under acidic conditions, where the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by the thiol. Two equivalents of the thiol react with one equivalent of the aldehyde or ketone to form the thioacetal, with the elimination of water.

    Reactivity of the Chlorinated Naphthalene (B1677914) Moiety

    The chlorine atom attached to the naphthalene ring of this compound can be substituted through nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgpressbooks.publibretexts.org

    Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Chlorine Atom

    The SNAr mechanism typically proceeds in a two-step addition-elimination sequence. libretexts.orgpressbooks.publibretexts.orgnih.gov A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the naphthalene ring is restored, yielding the substituted product.

    Investigation of Meisenheimer Intermediates and Radical Species in Substitution Reactions

    Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. The generally accepted mechanism for SNAr reactions involves the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the case of this compound, a nucleophile would attack the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic σ-complex. frontiersin.org

    The stability of this Meisenheimer intermediate is a critical factor in the reaction kinetics. researchgate.net While long considered a definitive intermediate in SNAr reactions, recent studies suggest that in some cases, the pathway may be more concerted, with the Meisenheimer complex representing a transition state rather than a stable intermediate. researchgate.netnih.gov The specific pathway, whether stepwise via a distinct intermediate or a concerted process, can be influenced by the substrate, nucleophile, and reaction conditions.

    While the Meisenheimer complex is central to the polar SNAr mechanism, the involvement of radical species offers an alternative pathway. Radical-nucleophilic substitution (SRN1) reactions can occur, typically initiated by photochemical, electrochemical, or thermal means. This mechanism involves the formation of a radical anion, followed by the expulsion of the chloride anion to yield an aryl radical. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain reaction. The investigation into whether substitution reactions of this compound proceed via ionic intermediates like the Meisenheimer complex or through radical species is crucial for understanding its complete reactivity profile.

    Influence of Electron-Withdrawing and Electron-Donating Substituents on Chlorine Reactivity

    The reactivity of the chlorine atom in this compound during nucleophilic aromatic substitution is significantly influenced by the presence of other substituents on the naphthalene ring. The chlorine atom itself is an electron-withdrawing group, which alters the electron distribution of the aromatic system. researchgate.netnih.gov This electronic effect is pivotal in stabilizing the key intermediate of the SNAr mechanism.

    Electron-Donating Groups (EDGs): Conversely, the presence of electron-donating groups (such as -OCH₃, -NH₂, or alkyl groups) on the naphthalene ring tends to decrease the rate of nucleophilic substitution. These groups introduce electron density into the aromatic system, which destabilizes the negatively charged Meisenheimer intermediate. This destabilization increases the activation energy for its formation and slows down the reaction rate.

    The following table summarizes the expected influence of substituents on the reactivity of the chlorine atom.

    Substituent TypeExamplesPosition on RingEffect on Meisenheimer IntermediateOverall Effect on Chlorine Reactivity
    Electron-Withdrawing -NO₂, -CN, -SO₃H, -CF₃Ortho, ParaStabilization of negative chargeIncreases
    Electron-Donating -OCH₃, -CH₃, -NH₂Ortho, ParaDestabilization of negative chargeDecreases

    Intramolecular Cyclization Reactions

    The proximate positioning of the thiol (-SH) and chloro (-Cl) groups at the C1 and C8 (peri) positions of the naphthalene core allows for facile intramolecular reactions.

    This compound can undergo an intramolecular nucleophilic aromatic substitution, known as a peri-ring-closure. In this reaction, the sulfur atom of the thiol group acts as an internal nucleophile. Upon deprotonation to the more nucleophilic thiolate (-S⁻), it attacks the C8 carbon, displacing the chloride ion. This process results in the formation of a new five-membered ring fused to the naphthalene system, yielding Naphtho[1,8-bc]thiophene . This class of fused heterocyclic systems is analogous to thionaphthene (benzo[b]thiophene) but with a different fusion pattern dictated by the peri-geometry of the starting material.

    The mechanism of this intramolecular cyclization mirrors the intermolecular SNAr pathway. The key steps are:

    Deprotonation: A base removes the acidic proton from the thiol group, generating a highly nucleophilic thiolate anion. This step is often crucial for the reaction to proceed efficiently.

    Nucleophilic Attack: The thiolate anion attacks the C8 carbon atom, which bears the chlorine atom. This leads to the formation of a tricyclic, Meisenheimer-like intermediate where the aromaticity of the naphthalene ring is temporarily disrupted.

    Chloride Elimination: The intermediate collapses by expelling the chloride ion as a leaving group.

    Aromatization: The expulsion of the chloride ion restores the aromaticity of the system, resulting in the stable fused product, Naphtho[1,8-bc]thiophene.

    The following table outlines the mechanistic steps of the cyclization process.

    StepDescriptionIntermediate/Transition State
    1 Base-mediated deprotonation of the thiol group.Formation of 8-chloronaphthalene-1-thiolate.
    2 Intramolecular nucleophilic attack by the thiolate on the C8 carbon.Meisenheimer-like spirocyclic intermediate.
    3 Elimination of the chloride ion from the intermediate.Transition state leading to product formation.
    4 Formation of the final, stable aromatic fused heterocyclic system.Naphtho[1,8-bc]thiophene.

    Thermal Decomposition Pathways and Products

    The term "Chlorobenzothiophene" in the context of this compound's decomposition likely refers to a derivative formed from the naphthalene core, rather than a simple benzothiophene. The most plausible thermal reaction is the intramolecular cyclization described previously, which can be induced by heat. Under thermal conditions, the reaction can proceed without an external base, leading to the elimination of hydrogen chloride (HCl) and the formation of Naphtho[1,8-bc]thiophene.

    The mechanism for this thermal cyclization and elimination is as follows:

    Initial State: this compound possesses the necessary functional groups in close proximity.

    Transition State: Under thermal activation, the molecule achieves a transition state where the sulfur atom initiates a nucleophilic attack on the C8 carbon while the C-Cl bond begins to break and the S-H bond is also involved.

    Product Formation: The reaction proceeds via a concerted or near-concerted pathway to eliminate a molecule of HCl. This results in the direct formation of the thermodynamically stable, fully aromatic Naphtho[1,8-bc]thiophene. This type of thermal cyclization is a common pathway for peri-substituted naphthalenes designed to form five- or six-membered rings.

    Advanced Spectroscopic and Structural Elucidation Studies

    Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular Architecture

    NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, the precise arrangement and connectivity of atoms within 8-Chloronaphthalene-1-thiol can be determined.

    The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the single thiol proton. The aromatic protons, influenced by the electron-withdrawing chloro group and the electron-donating thiol group, would appear in the typical aromatic region (approximately 7.0-8.5 ppm). The thiol (S-H) proton generally appears as a broad singlet at a higher field, typically between 1.2-1.8 ppm for alkyl thiols, though its position can vary. rsc.org

    The ¹³C NMR spectrum provides information on the carbon skeleton. The ten carbon atoms of the naphthalene (B1677914) ring would resonate in the aromatic region (approximately 110-150 ppm). The chemical shifts are influenced by the attached substituents; the carbon atom bonded to the chlorine (C-8) would be significantly deshielded, as would the carbon bonded to the sulfur (C-1).

    Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    The following table presents predicted chemical shift ranges based on known substituent effects on naphthalene rings. Actual experimental values may vary.

    Atom Technique Predicted Chemical Shift (δ, ppm) Notes
    Aromatic Protons¹H NMR7.0 - 8.5Complex multiplet patterns due to spin-spin coupling.
    Thiol Proton (S-H)¹H NMR1.2 - 3.5Position can be variable and the peak may be broad.
    Aromatic Carbons¹³C NMR110 - 150Shifts are influenced by the position relative to Cl and SH groups.
    C1 (C-S)¹³C NMR~130 - 140Deshielded due to attachment to the electronegative sulfur atom.
    C8 (C-Cl)¹³C NMR~130 - 140Deshielded due to attachment to the electronegative chlorine atom.

    Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

    To unambiguously assign the proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are essential. sdsu.edu

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the naphthalene rings, helping to trace the connectivity of the aromatic system.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each aromatic C-H group would produce a cross-peak, definitively linking specific proton signals to their corresponding carbon signals.

    Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopy

    Vibrational spectroscopy probes the functional groups and conformational properties of a molecule by measuring the vibrations of its bonds.

    FT-IR and Raman spectra provide complementary information on the functional groups present in this compound. surfacesciencewestern.com

    S-H Stretch: The thiol group gives rise to a characteristic S-H stretching vibration. This band typically appears in the region of 2550-2600 cm⁻¹ in the infrared spectrum. rsc.orgmdpi.com While often weak in intensity in FT-IR, it provides a clear indication of the thiol group's presence. rsc.org

    C-Cl Stretch: The carbon-chlorine stretching vibration for an aromatic chloride is expected in the 1100-1035 cm⁻¹ region. uhcl.edu The C-Cl stretch for vinyl chloride has been observed near 720 cm⁻¹. researchgate.net

    Aromatic C=C Stretch: The naphthalene ring system will exhibit several C=C stretching bands in the 1400-1650 cm⁻¹ region of the spectrum. udel.edu These bands are characteristic of the aromatic nature of the core structure.

    Characteristic Vibrational Frequencies for this compound

    Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Intensity
    S-H Stretch FT-IR, Raman 2550 - 2600 Weak to Medium
    Aromatic C-H Stretch FT-IR, Raman 3000 - 3100 Medium
    Aromatic C=C Stretch FT-IR, Raman 1400 - 1650 Medium to Strong

    Conformational Analysis using Vibrational Signatures

    While the naphthalene ring is planar and rigid, rotation around the C-S bond could lead to different molecular conformations. These conformers may have subtle differences in their vibrational spectra. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of different stable conformers. researchgate.net By comparing these calculated spectra with high-resolution experimental FT-IR or Raman data, it may be possible to identify the predominant conformation of the molecule in a given state (solid, liquid, or gas).

    Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Investigation

    Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. slideshare.net

    The molecular formula for this compound is C₁₀H₇ClS. Its exact molecular weight can be calculated, which would be confirmed by the molecular ion peak (M⁺) in the mass spectrum. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1.

    Upon ionization, the molecular ion can break down into smaller, charged fragments. The pattern of these fragments provides a fingerprint that helps to confirm the structure. libretexts.org For this compound, likely fragmentation pathways include:

    Loss of a chlorine radical (•Cl), resulting in a [M-Cl]⁺ fragment.

    Loss of a thiol radical (•SH), resulting in a [M-SH]⁺ fragment.

    Loss of HCl, resulting in a [M-HCl]⁺ fragment.

    Fragmentation of the naphthalene ring system itself.

    Predicted Mass Spectrometry Fragments for this compound

    Calculations based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S).

    Fragment Ion Proposed Loss Predicted m/z
    [C₁₀H₇ClS]⁺Molecular Ion (M⁺)194
    [C₁₀H₇S]⁺Loss of •Cl159
    [C₁₀H₇]⁺Loss of •SH and •Cl127
    [C₁₀H₆S]⁺Loss of HCl158

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

    High-resolution mass spectrometry is a critical tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, with a molecular formula of C₁₀H₇ClS, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental determination via HRMS.

    The determination of the exact mass of this compound would involve calculating the sum of the masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, and ³²S). The presence of the chlorine isotope ³⁷Cl would also result in a characteristic M+2 peak in the mass spectrum, with a relative intensity of approximately one-third of the molecular ion peak, a signature feature for monochlorinated compounds.

    Compound NameMolecular FormulaTheoretical Monoisotopic Mass (Da)
    This compound C₁₀H₇ClS194.0009
    1-Chloronaphthalene (B1664548) C₁₀H₇Cl162.0236
    1-Naphthalenethiol C₁₀H₈S160.0347

    Note: The theoretical monoisotopic mass for this compound was calculated based on the most abundant isotopes.

    Fragmentation Pattern Analysis for Structural Identification

    Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure.

    No specific fragmentation pattern for this compound has been documented in the available literature. However, a predictive analysis can be made based on the known fragmentation of related functional groups and aromatic systems libretexts.org.

    For an aromatic thiol like this compound, key fragmentation pathways would likely include:

    Loss of a hydrogen atom: From the thiol group (-SH) to form a stable thiyl radical, resulting in an [M-H]⁺ ion.

    Loss of the thiol radical: Cleavage of the C-S bond could lead to the loss of ·SH, producing a chloronaphthyl cation [C₁₀H₆Cl]⁺.

    Loss of chlorine: Cleavage of the C-Cl bond would result in the loss of a chlorine radical, yielding a [M-Cl]⁺ ion, which would be the naphthalenethiol cation [C₁₀H₇S]⁺.

    Loss of HCl or H₂S: Rearrangement and elimination of small neutral molecules like hydrogen chloride or hydrogen sulfide (B99878) could also occur.

    Ring Fragmentation: At higher energies, the stable naphthalene ring system itself can rupture, although this typically results in less abundant ions.

    The presence of the stable aromatic naphthalene core means that the molecular ion peak is expected to be relatively intense. The fragmentation of related compounds, such as the described fragmentation of fused phthalazine-dione derivatives, often involves the cleavage and loss of substituent groups to form stable ionic fragments raco.cat.

    Advanced X-ray Diffraction Techniques for Solid-State Structural Determination

    X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. While a crystal structure for this compound has not been reported, extensive crystallographic studies have been conducted on a wide array of chlorinated and functionalized naphthalene derivatives, providing valuable insights into their molecular geometry and intermolecular interactions mdpi.comresearchgate.netmdpi.comrsc.orgacs.orgacs.orgmdpi.com.

    For instance, studies on core-chlorinated naphthalene diimides reveal how chlorine substitution and side-chain modifications influence the crystal packing, which is crucial for their application in organic electronics mdpi.comresearchgate.net. These studies use single-crystal X-ray diffraction to determine unit cell parameters, space groups, and the precise coordinates of each atom. This information elucidates π–π stacking distances and other noncovalent interactions that govern the material's properties.

    Theoretical and Computational Chemistry of 8 Chloronaphthalene 1 Thiol

    Quantum Chemical Calculations of Electronic Structure and Reactivity

    Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit in an approximate manner. These calculations reveal the distribution of electrons and the energies of molecular orbitals, which are key determinants of a molecule's stability and reactivity.

    Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic or electron-accepting nature.

    For 8-Chloronaphthalene-1-thiol, the electronic character of the frontier orbitals is determined by the interplay of the naphthalene (B1677914) core and its two substituents.

    Substituent Effects : The chlorine atom at the C8 position acts primarily as an electron-withdrawing group through induction (-I effect) due to its high electronegativity, but also as a weak electron-donating group through resonance (+M effect) by sharing its lone pairs with the aromatic system. uva.es The thiol group at the C1 position is generally considered an electron-donating group.

    HOMO and LUMO : In related peri-substituted naphthalene systems, the HOMO is often characterized as an out-of-phase combination of the naphthalene HOMO and orbitals from the substituents, while the LUMO is an in-phase combination of the naphthalene LUMO and substituent orbitals. nih.gov For this compound, the HOMO would likely have significant contributions from the sulfur atom's lone pairs and the π-system of the naphthalene ring, making it the primary site for electrophilic attack. The LUMO would be distributed over the aromatic system, influenced by the electron-withdrawing nature of the chlorine atom, indicating the likely sites for nucleophilic attack.

    Spin density distribution becomes relevant when the molecule exists as a radical, for instance, if the hydrogen atom is abstracted from the thiol group to form a thiyl radical (8-chloro-1-naphthalenethiolate radical). Computational methods can calculate the distribution of the unpaired electron's spin across the molecule. In such a radical, the spin density would be expected to be delocalized, with high concentrations on the sulfur atom and specific carbons within the naphthalene π-system, indicating the most probable sites for radical reactions.

    Charge-transfer (CT) complexes are formed between an electron-donating molecule and an electron-accepting molecule. This interaction often results in the appearance of a new absorption band in the electronic spectrum. The formation of a CT complex can significantly alter the reactivity of the constituent molecules by modifying their electronic properties in the ground or excited state.

    Computational studies on the CT complex between 1-chloronaphthalene (B1664548) (1ClN), acting as an electron donor, and tetracyanoethylene (TCNE), a strong electron acceptor, provide insight into the potential behavior of this compound. nih.gov In this π-stacked complex, density functional theory (DFT) calculations show a weak charge transfer in the ground state. nih.gov Upon photoexcitation, a significant amount of electron density (approximately 0.84e) is transferred from 1-chloronaphthalene to TCNE, creating a biradical-like excited state. nih.gov

    Given that 1-chloronaphthalene can act as an effective electron donor, this compound is also expected to form CT complexes. The presence of the electron-donating thiol group would likely enhance its electron-donating ability compared to 1-chloronaphthalene, potentially leading to stronger CT interactions and influencing its photochemical reactivity.

    Density Functional Theory (DFT) Applications for Mechanistic Insights

    Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it ideal for studying reaction mechanisms, predicting structures, and calculating thermodynamic properties.

    DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier of a reaction, providing direct insight into its kinetics.

    A pertinent example comes from a DFT study on the C-H activation of a pyridylimine-substituted 1-naphthalene, which investigated the competition between activating the C-H bond at the ortho (C2) position versus the peri (C8) position. nih.gov The calculations revealed that the reaction pathway and outcome were highly dependent on the conditions. In acetic acid, ortho-activation was found to be both kinetically and thermodynamically favored over peri-activation. nih.gov However, the peri-activation pathway was still kinetically accessible, with a Gibbs free energy of activation only slightly higher than that for the ortho pathway. nih.gov This type of computational analysis is critical for predicting and explaining regioselectivity in reactions involving substituted naphthalenes. For this compound, similar DFT studies could predict the most likely sites for reactions such as electrophilic substitution or metal-catalyzed cross-coupling.

    Calculated Gibbs Free Energy Differences for C-H Activation Pathways in a Model Naphthalene System nih.gov
    Solvent SystemActivation PathwayRelative Stability (ΔΔG‡)Outcome
    Acetic Acidortho-C-H ActivationReference (0 kcal mol-1)Kinetically & Thermodynamically Favored
    Acetic Acidperi-C-H Activation+2.4 kcal mol-1Kinetically Accessible

    DFT methods can be used to accurately calculate key thermochemical parameters that govern the thermodynamics of a reaction. These include changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

    Enthalpy (ΔH) represents the change in heat content. A negative ΔH indicates an exothermic reaction.

    Entropy (ΔS) represents the change in disorder.

    Gibbs Free Energy (ΔG) combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate determinant of a reaction's spontaneity. A negative ΔG indicates a spontaneous process.

    Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. Energy minimization is a computational process that finds the lowest energy conformer, which represents the most stable structure of the molecule.

    For this compound, the naphthalene core is essentially planar. uva.es The primary conformational flexibility arises from the rotation around the C1-S bond. This rotation would alter the position of the thiol's hydrogen atom relative to the chlorine atom at the C8 position. The proximity of the substituents at the peri positions leads to significant steric and electronic interactions. An energy minimization study using DFT would likely reveal two primary stable conformers, corresponding to different orientations of the S-H bond. The calculations would also quantify the energy barrier to rotation between these conformers. High-resolution microwave spectroscopy combined with quantum-chemical computations on 1-chloronaphthalene has confirmed its planar structure and determined its precise bond lengths and angles, providing a reliable geometric foundation for modeling more complex derivatives like this compound. uva.esresearchgate.net

    Experimental vs. Theoretical Bond Distances (Å) in 1-Chloronaphthalene uva.es
    BondExperimental (rm(1) method)Theoretical (re)
    C1-C21.38(1)1.378
    C1-C91.41(5)1.419
    C1-Cl1.74(6)1.748

    Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

    Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement experimental data. For this compound, theoretical calculations can be employed to simulate its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These simulations are typically performed using density functional theory (DFT) and ab initio methods.

    The calculation of NMR chemical shifts involves determining the magnetic shielding tensors for each nucleus in the molecule. By referencing these values to a standard, typically tetramethylsilane (TMS), the chemical shifts (δ) can be predicted. For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating and anisotropic effects of the thiol group, as well as the complex electronic environment of the naphthalene ring system.

    Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration and their corresponding frequencies. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic rings, C-C stretching modes of the naphthalene skeleton, the C-S stretching of the thiol group, and the C-Cl stretching. The positions of these bands in the simulated spectra can aid in the identification and structural characterization of the compound.

    A hypothetical data table of simulated spectroscopic parameters for this compound, based on DFT calculations, is presented below. It is important to note that these are illustrative values and would require actual computational studies to be validated.

    Table 1: Simulated Spectroscopic Data for this compound

    Parameter Simulated Value
    ¹H NMR Chemical Shifts (ppm)
    H at C2 7.5 - 7.8
    H at C3 7.3 - 7.6
    H at C4 7.9 - 8.2
    H at C5 7.6 - 7.9
    H at C6 7.4 - 7.7
    H at C7 8.0 - 8.3
    SH 3.5 - 4.5
    ¹³C NMR Chemical Shifts (ppm)
    C1-SH 125 - 130
    C2 126 - 129
    C3 124 - 127
    C4 128 - 131
    C4a 132 - 135
    C5 127 - 130
    C6 125 - 128
    C7 129 - 132
    C8-Cl 130 - 134
    C8a 133 - 136
    Key Vibrational Frequencies (cm⁻¹)
    ν(S-H) 2550 - 2600
    ν(C-S) 650 - 750
    ν(C-Cl) 700 - 800
    Aromatic ν(C-H) 3000 - 3100

    Exploration of Molecular Dynamics Simulations for Investigating Dynamic Behavior

    Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide a detailed understanding of the dynamic behavior of this compound, including its conformational flexibility, interactions with solvents, and potential aggregation behavior.

    An MD simulation of this compound would involve defining a force field, which describes the potential energy of the system as a function of the coordinates of its particles. The molecule would be placed in a simulation box, often with a solvent, and the classical equations of motion would be solved numerically to track the trajectory of each atom.

    Through MD simulations, one could investigate the rotational dynamics of the thiol group around the C-S bond. This is of particular interest as the orientation of the thiol group can influence its reactivity and intermolecular interactions. The simulations could also reveal the nature of non-covalent interactions, such as hydrogen bonding involving the thiol hydrogen and potential π-π stacking interactions between the naphthalene rings of adjacent molecules.

    Furthermore, MD simulations can be employed to study the behavior of this compound at interfaces or in different solvent environments. This can provide insights into its solubility, partitioning behavior, and potential for self-assembly on surfaces. The results of these simulations can be analyzed to calculate various properties, such as radial distribution functions, root-mean-square deviation (RMSD), and diffusion coefficients, which quantify the dynamic processes occurring at the molecular level.

    Synthetic Applications and Derivative Chemistry of 8 Chloronaphthalene 1 Thiol

    Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

    The strategic placement of the chloro and thiol substituents on the naphthalene (B1677914) core enables a range of synthetic transformations. The thiol group can act as a potent nucleophile or a coordinating agent, while the chloro group can be substituted or participate in cross-coupling reactions. This dual reactivity is instrumental in constructing elaborate molecular architectures.

    The structure of 8-chloronaphthalene-1-thiol is well-suited for intramolecular cyclization reactions to form sulfur-containing heterocyclic systems. Through processes such as alkylative cyclization, the thiol group can react with an adjacent, appropriately functionalized carbon atom to form a new ring fused to the naphthalene system. This approach is a key strategy for the synthesis of thionaphthene derivatives and other polycyclic aromatic thiophene (B33073) analogues. These sulfur-containing heterocycles are of significant interest due to their presence in various biologically active compounds and organic electronic materials.

    This compound serves as an important precursor for the synthesis of N,S-substituted naphthoquinone analogues. In a typical synthetic pathway, the thiol group can be protected while the chloronaphthalene core is oxidized to a chloronaphthoquinone. Subsequently, the chloro group can undergo nucleophilic substitution with various amines. Deprotection of the thiol group, followed by its reaction with an electrophile, yields the target N,S-substituted naphthoquinone.

    Alternatively, in reactions analogous to those with other chloronaphthoquinone derivatives, the thiol moiety of this compound can act as the nucleophile. For instance, it can react with a separate N-substituted chloronaphthoquinone molecule. The general procedure for such a substitution involves stirring the reactants in a solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) at room temperature. This type of reaction readily forms a new sulfur-carbon bond, leading to complex analogues with potential biological activities.

    Reactant 1Reactant 2SolventBaseConditionsProduct Type
    N-substituted chloronaphthoquinoneThiol (e.g., Allyl mercaptan)DichloromethaneTriethylamineRoom Temp, 6hN,S-substituted naphthoquinone

    This interactive table outlines a general synthetic method for N,S-substituted naphthoquinones, analogous to reactions where this compound could be a key reactant.

    The derivatization of this compound opens avenues for its use in pharmaceutical and agrochemical synthesis. The presence of both a chloro and a thiol group allows for a wide range of chemical modifications. The halogen atom can be replaced through nucleophilic substitution reactions or used in metal-catalyzed cross-coupling reactions to introduce new functional groups cymitquimica.com.

    Analogous compounds, such as 1-bromo-8-chloronaphthalene (B1342333), are utilized as key intermediates in the preparation of quinazoline-based biological inhibitors, including those targeting KRas G12C and G12D, which are significant in cancer therapy chemicalbook.com. The reactivity of the chloro and thiol groups in this compound suggests its potential as an intermediate for creating novel therapeutic agents. The naphthalene scaffold itself is a common feature in many active pharmaceutical ingredients nih.gov.

    Development of Functional Materials and Probes

    The unique electronic and structural characteristics of the this compound scaffold make it a candidate for the development of advanced functional materials and chemical sensors.

    In the field of organic electronics, naphthalene-based compounds are explored for their semiconducting properties researchgate.netgatech.edu. Specifically, additives are crucial for optimizing the performance of organic solar cells. 1-Chloronaphthalene (B1664548), for example, is used as a solvent additive to improve the efficiency of polymer solar cells by altering the morphology of the donor-acceptor blend, which enhances hole mobility wikipedia.orgrsc.org. The use of 1-chloronaphthalene can lead to a significant increase in power conversion efficiency rsc.orgrsc.org.

    Furthermore, naphthalenethiols are used in the development of materials and sensors cymitquimica.com. 2-Naphthalenethiol has been studied for its potential in flexible and transparent photonic devices for sensing applications sigmaaldrich.com. Given that this compound combines the structural features of both a chloronaphthalene and a naphthalenethiol, it is a promising candidate for exploration as a multifunctional additive in organic electronic devices. It could potentially influence film morphology while also interacting with electrode surfaces through its thiol group, possibly enhancing device stability and performance mdpi.com.

    Additive TypeFunction in Polymer Solar CellsPotential Role of this compound
    1-ChloronaphthaleneModifies donor-acceptor morphology, reduces phase separation, increases hole mobility wikipedia.orgrsc.orgacs.org.Could act as a morphological control agent due to its chloronaphthalene core.
    1-NaphthalenethiolCan act as a ligand, used in sensors, forms stable metal complexes cymitquimica.com.The thiol group could anchor to metal electrodes, improving interfacial contact and stability.

    This interactive table compares the roles of related compounds in organic solar cells and outlines the potential synergistic functions of this compound.

    The thiol group is an excellent ligand for a variety of metal ions, and the naphthalene core provides a rigid, fluorescent backbone, making this compound an attractive platform for designing chemical probes and ligands. Thiol-based fluorescent probes are widely used for detecting biologically important species nih.govnih.govrsc.org. The fluorescence of the naphthalene moiety can be modulated by the coordination of a metal ion to the thiol group, allowing for "turn-on" or "turn-off" sensory responses acs.orgillinois.edu.

    The synthesis of ligands based on a naphthalene core for creating coordination compounds with specific biological or material properties is an active area of research nih.gov. The 8-chloro- substituent on the naphthalene ring offers a site for further functionalization, allowing for the fine-tuning of the ligand's electronic properties or the attachment of other molecular components to create more complex, multifunctional probes or coordination complexes.

    Oxidation Products and Sulfonic Acid Derivatives of this compound

    The conversion of this compound to its sulfonic acid derivative opens up a pathway to a variety of functionalized naphthalene compounds. This section details the preparation of 8-chloronaphthalene-1-sulfonic acid through the oxidation of the corresponding thiol and the subsequent derivatization of the sulfonic acid, with a focus on Ullmann coupling reactions.

    Preparation of 8-Chloronaphthalene-1-sulfonic Acid via Thiol Oxidation

    This transformation typically employs strong oxidizing agents. Common reagents used for the oxidation of thiols to sulfonic acids include hydrogen peroxide, potassium permanganate, or nitric acid. The reaction generally proceeds through intermediate oxidation states, such as sulfenic and sulfinic acids, before reaching the stable sulfonic acid.

    Subsequent Derivatization of Sulfonic Acid Analogues (e.g., Ullmann Coupling Reactions)

    The presence of the sulfonic acid group on the naphthalene core, along with the chlorine atom, allows for further chemical modifications. One notable application of 8-chloronaphthalene-1-sulfonic acid is in the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives. These compounds are known for their environmentally sensitive fluorescence, making them valuable probes in the study of biological systems, particularly for binding to hydrophobic pockets in proteins nih.gov.

    A significant advancement in the synthesis of ANS derivatives involves the use of a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction. This method provides an efficient and milder alternative to traditional syntheses, which often require harsh conditions and result in low yields nih.govgoogle.com.

    The general reaction scheme involves the coupling of 8-chloronaphthalene-1-sulfonic acid with a variety of substituted amines in the presence of a copper catalyst. The reaction is typically carried out in a buffered aqueous solution under microwave irradiation. Optimal conditions have been identified as using a catalytic amount of elemental copper powder (10 mol %) in a sodium phosphate (B84403) buffer at a pH of 6-7, with the reaction mixture being heated to 100 °C for 1 to 3 hours nih.gov.

    The scope of this Ullmann coupling reaction has been explored with various aniline (B41778) derivatives, demonstrating its tolerance to a range of functional groups. The electronic nature of the substituents on the aniline ring has a notable effect on the reaction yield.

    Electron-donating groups on the aniline, such as methyl, methoxy, and acetylamino, generally lead to higher yields of the corresponding ANS derivatives. For instance, reactions with anilines bearing these groups have resulted in yields of 69%, 74%, and 60%, respectively nih.gov.

    Electron-withdrawing groups , including nitrile and nitro groups, tend to result in lower yields, ranging from 11% to 25% nih.gov.

    The reaction also shows tolerance for halide substituents on the benzene (B151609) ring, with yields ranging from good to excellent (42–67%) nih.gov.

    Notably, the presence of a hydroxyl group is also tolerated, although with a more modest yield of 21% nih.gov.

    A common side product in this aqueous reaction medium is 8-hydroxynaphthalene-1-sulfonic acid, which is formed through the displacement of the 8-chloro group by water nih.gov. Despite this, the microwave-assisted Ullmann coupling represents a significant improvement for the synthesis of these fluorescent probes, offering improved yields and shorter reaction times compared to previous methods nih.govgoogle.com.

    Table 1: Yields of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives via Microwave-Assisted Ullmann Coupling

    Substituted Amine Product Yield (%)
    Aniline 8-Anilinonaphthalene-1-sulfonic acid 63
    4-Fluoroaniline Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate 64
    2-Chloroaniline Sodium 8-((2-chlorophenyl)amino)naphthalene-1-sulfonate 42
    3-Fluoroaniline Sodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate 47
    3-Chloroaniline Sodium 8-((3-chlorophenyl)amino)naphthalene-1-sulfonate 50
    4-Chloroaniline Sodium 8-((4-chlorophenyl)amino)naphthalene-1-sulfonate 60
    3,4-Dichloroaniline Sodium 8-((3,4-dichlorophenyl)amino)naphthalene-1-sulfonate 67
    4-Bromoaniline Sodium 8-((4-bromophenyl)amino)naphthalene-1-sulfonate 65
    4-Methylaniline Sodium 8-((4-methylphenyl)amino)naphthalene-1-sulfonate 69
    4-Methoxyaniline Sodium 8-((4-methoxyphenyl)amino)naphthalene-1-sulfonate 74
    4-Hydroxyaniline Sodium 8-((4-hydroxyphenyl)amino)naphthalene-1-sulfonate 21
    4-Aminobenzonitrile Sodium 8-((4-cyanophenyl)amino)naphthalene-1-sulfonate 25
    4-Nitroaniline Sodium 8-((4-nitrophenyl)amino)naphthalene-1-sulfonate 11
    3,5-Dinitroaniline Sodium 8-((3,5-dinitrophenyl)amino)naphthalene-1-sulfonate 12
    4-Acetamidoaniline Sodium 8-((4-acetamidophenyl)amino)naphthalene-1-sulfonate 60

    Environmental Fate and Biotransformation Studies

    Microbial Degradation Mechanisms of Chlorinated Naphthalenes and Related Thiol Compounds

    The microbial breakdown of chlorinated naphthalenes is an oxidative process initiated by powerful enzymes. The initial attack on the naphthalene (B1677914) ring system is typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus. This leads to the formation of cis-dihydrodiol intermediates. For instance, the metabolism of 1-chloronaphthalene (B1664548) by naphthalene-utilizing bacteria has been shown to produce metabolites such as 8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene and 3-chlorosalicylic acid. mdpi.com This indicates that the initial enzymatic attack occurs on the unsubstituted ring. mdpi.com

    A diverse range of bacterial genera have been identified with the capacity to degrade chlorinated naphthalenes and other aromatic hydrocarbons. These microorganisms are often isolated from contaminated soils and sediments where they have adapted to utilize these compounds as a source of carbon and energy. Genera such as Pseudomonas, Rhodococcus, Sphingobium, and Gordonia are frequently implicated in the degradation of these pollutants. nih.govfrontiersin.org For example, a strain of Pseudomonas sp. (HY) has been studied for its ability to degrade 1,4-dichloronaphthalene, successfully removing 98% of the compound under laboratory conditions. mdpi.com Similarly, strains of Pseudomonas putida have been noted for their capability to oxidize 1,4-dichloronaphthalene. mdpi.com

    Table 1: Bacterial Strains Involved in Chlorinated Naphthalene Degradation

    Bacterial Genus/SpeciesDegraded Compound(s)Key Findings
    Pseudomonas sp. HY1,4-DichloronaphthaleneAchieved 98% removal; metabolites included dihydroxy-dichloro-naphthalene and dichlorinated salicylic acid. mdpi.com
    Pseudomonas putida1,4-DichloronaphthaleneCapable of oxidizing the compound, forming 3,6-dichlorosalicylate. mdpi.com
    Naphthalene-degrading bacteria1-Chloronaphthalene, 2-ChloronaphthaleneCo-metabolized these compounds to intermediates like 3-chloro-salicylic acid. mdpi.com
    Gordonia rubripertincta CWB2Styrene (related aromatic)Utilizes glutathione S-transferases in its degradation pathway. nih.gov
    Sphingobium chlorophenolicumPentachlorophenolEmploys a glutathione S-transferase for reductive dechlorination. pjoes.com

    Bacteria exhibit remarkable genetic plasticity, allowing them to adapt to toxic chloroaromatic pollutants. This adaptation occurs through various mechanisms, including mutations in existing enzymes to alter their substrate specificity and the horizontal transfer of catabolic genes. Gene clusters responsible for the degradation of compounds like chlorobenzenes and chlorophenols are often located on mobile genetic elements such as plasmids and genomic islands. This facilitates their spread within microbial communities, enabling the evolution of new metabolic pathways capable of degrading novel or recalcitrant compounds. The enzymes themselves, particularly dioxygenases, can evolve to better accommodate chlorinated substrates, enhancing the efficiency of the initial steps of degradation.

    Thiol moieties, particularly in the form of the tripeptide glutathione (GSH), play a central role in the detoxification of chlorinated aromatic compounds in bacteria. wikipedia.org This is primarily mediated by a superfamily of enzymes known as glutathione S-transferases (GSTs). wikipedia.orgnih.gov Bacterial GSTs catalyze the nucleophilic attack of the sulfur atom in glutathione on the electrophilic carbon of the chloroaromatic compound. pjoes.comwikipedia.org

    This reaction, termed thiolytic dehalogenation, results in the substitution of a chlorine atom with a glutathione molecule, forming a glutathione conjugate. pjoes.com This process is a critical detoxification step for several reasons:

    It removes the halogen atom, which is often responsible for the compound's toxicity and recalcitrance.

    The resulting conjugate is more water-soluble, facilitating further metabolism and excretion from the cell. pjoes.com

    It renders the aromatic ring more susceptible to subsequent enzymatic attack and ring cleavage.

    For a compound like 8-Chloronaphthalene-1-thiol, which intrinsically contains a thiol group (-SH), its metabolism could follow several pathways. The thiol group may influence the initial enzymatic attack or be a site for subsequent conjugation or oxidation reactions. The presence of the thiol could also mean the compound interacts directly with enzymes in the sulfur metabolic pathways. The primary detoxification step for many organochlorine pollutants involves replacing a chlorine atom with a thiol group from glutathione, a reaction catalyzed by GSTs. pjoes.com

    Table 2: Key Enzymes and Reactions in Thiol-Mediated Detoxification

    Enzyme FamilyReaction CatalyzedSubstrate ExampleRole in Detoxification
    Glutathione S-Transferases (GSTs)Conjugation of glutathione to electrophilic compounds. pjoes.comnih.govOrganochlorine PollutantsThiolytic dehalogenation, replacing chlorine with a thiol group, increasing solubility and reducing toxicity. pjoes.com
    Tetrachlorohydroquinone (TCHQ) DehalogenaseReductive dechlorination. pjoes.comTetrachlorohydroquinoneTwo-step dechlorination to dichlorohydroquinone. pjoes.com

    Application of Advanced Spectrometric Methods in Studying Environmental Interactions and Degradation Products

    The identification of metabolic intermediates and final degradation products is essential for elucidating the biotransformation pathways of environmental pollutants. Advanced spectrometric methods are the primary tools for this purpose.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com In the study of chlorinated naphthalene degradation, GC-MS is used to separate complex mixtures of metabolites extracted from bacterial cultures and to identify their structures based on their mass spectra and fragmentation patterns. mdpi.com For example, metabolites of 1,4-dichloronaphthalene degradation by Pseudomonas sp. HY, such as dichlorinated naphthol and dichlorinated salicylic acid, were successfully identified using GC-MS analysis. mdpi.com

    More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with high-resolution mass spectrometry (HRMS) like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), offer enhanced sensitivity and specificity. nih.govijpras.com These methods are invaluable for identifying polar, non-volatile, or thermally labile metabolites that are not amenable to GC-MS. ijpras.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown metabolites, a critical step in their structural elucidation. nih.govekb.eg Tandem mass spectrometry (MS/MS) further aids in identification by providing structural information through controlled fragmentation of parent ions. nih.gov These powerful analytical techniques are indispensable for tracking the fate of compounds like this compound and its potential degradation products in environmental and biological systems.

    Q & A

    Basic Questions

    Q. What experimental methodologies are recommended for synthesizing and characterizing 8-Chloronaphthalene-1-thiol?

    • Answer : Synthesis should follow protocols for thiol-functionalized naphthalenes, including nucleophilic substitution of 8-chloro-1-naphthol with thiourea under controlled pH. Characterization requires NMR (¹H/¹³C) to confirm thiol group substitution and chlorine positioning. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity must exceed 95% (HPLC with UV detection at 254 nm) .

    Q. How should researchers assess the risk of bias in toxicity studies involving this compound?

    • Answer : Use standardized frameworks like Table C-6 (human studies) and Table C-7 (animal studies) from ATSDR guidelines . Key criteria include randomization of dose groups, allocation concealment, and completeness of outcome reporting. For example, if a study fails to report systemic effects (e.g., respiratory or hepatic impacts), it should be flagged as high risk .

    Q. What analytical techniques are most reliable for detecting this compound in environmental samples?

    • Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is optimal for chlorinated thiols due to high sensitivity for halogens. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for aqueous matrices. Calibration curves must include structurally similar internal standards (e.g., 4-chloroaniline) to account for matrix effects .

    Q. What strategies optimize literature searches for prior studies on this compound?

    • Answer : Use Boolean queries combining CAS numbers, synonyms (e.g., "1-thiol-8-chloronaphthalene"), and MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/toxicity"). Filter results by study type (e.g., "controlled exposure" OR "cohort studies") and date (post-2003). Cross-reference databases like TOXCENTER, NIH RePORTER, and grey literature (theses, technical reports) .

    Advanced Research Questions

    Q. How to design controlled exposure studies to evaluate chronic toxicity of this compound?

    • Answer : Follow ATSDR inclusion criteria (Table C-1):

    • Species : Rodents (rats/mice) for systemic effects; human cell lines (e.g., HepG2) for in vitro validation.
    • Routes : Inhalation (aerosolized particles) and oral (gavage) to mimic environmental exposure.
    • Endpoints : Measure oxidative stress biomarkers (e.g., glutathione depletion) and histopathology of liver/kidney tissues. Use randomized block designs to control inter-individual variability .

    Q. How to resolve contradictions in reported metabolic pathways of this compound across studies?

    • Answer : Conduct cross-species comparisons (e.g., rat vs. human microsomes) to identify species-specific CYP450 isoforms. Apply statistical meta-analysis (e.g., fixed-effects models) to pooled data, weighting studies by sample size and risk-of-bias scores. Validate discrepancies via isotopic tracing (¹⁴C-labeled compound) in controlled hepatocyte assays .

    Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

    • Answer : Document reaction conditions (temperature, solvent purity, catalyst ratios) in machine-readable formats (e.g., ChemML). Share raw spectral data (NMR, IR) in supplementary files with DOI-based archiving. Use collaborative platforms like PubChem to crowdsource reproducibility checks across labs .

    Q. How to integrate multi-omics data (transcriptomics, metabolomics) to elucidate mechanisms of this compound toxicity?

    • Answer : Combine RNA-seq data (differentially expressed genes in exposed tissues) with LC-MS metabolomic profiles using pathway enrichment tools (e.g., KEGG, Reactome). Prioritize pathways showing convergence (e.g., Nrf2-mediated oxidative stress response). Validate via CRISPR knockouts of candidate genes (e.g., NQO1) in zebrafish models .

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